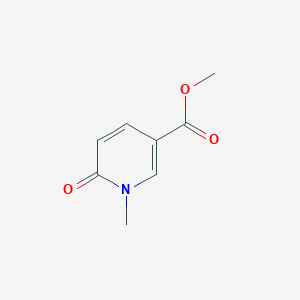
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
カタログ番号 B110684
分子量: 167.16 g/mol
InChIキー: FXXHEBJCBBMISD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07678796B2
Procedure details


The title compound of Example 27 (775 mg, 4.64 mmol) was dissolved in ethanol (10 mL) and heated to 78° C. Hydrazine hydrate (1.12 mL, 23.2 mmol) was added and the reaction was stirred at 78° C. overnight. The reaction was then cooled to room temperature and the product (white solid) was filtered off (590 mg, 76%).



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](=[O:11])[N:7]([CH3:12])[CH:6]=1)=O.O.[NH2:14][NH2:15]>C(O)C>[CH3:12][N:7]1[C:8](=[O:11])[CH:9]=[CH:10][C:5]([C:3]([NH:14][NH2:15])=[O:2])=[CH:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
775 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CN(C(C=C1)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 78° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product (white solid) was filtered off (590 mg, 76%)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C=C(C=CC1=O)C(=O)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
